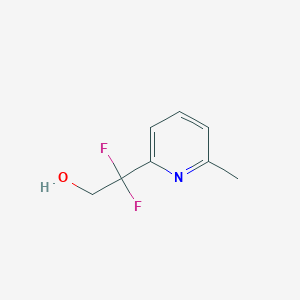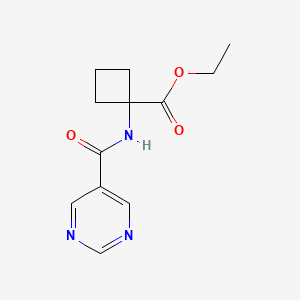
Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate
Overview
Description
Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate is an organic compound that contains a pyrimidine ring, a cyclobutane ring, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as β-diketones and amidines under acidic or basic conditions.
Cyclobutane Ring Formation: The cyclobutane ring can be formed through [2+2] cycloaddition reactions involving alkenes or through intramolecular cyclization reactions.
Esterification: The ester functional group can be introduced through esterification reactions involving carboxylic acids and alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: New ester or amide derivatives.
Scientific Research Applications
Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-related pathways.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrimidine derivatives, including their antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in pyrimidine metabolism or signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or immune response, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other pyrimidine derivatives, such as 5-fluorouracil, cytosine, and thymine.
Uniqueness: The presence of the cyclobutane ring and ester functional groups distinguishes it from other pyrimidine derivatives, potentially leading to unique chemical and biological properties.
Properties
Molecular Formula |
C12H15N3O3 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
ethyl 1-(pyrimidine-5-carbonylamino)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H15N3O3/c1-2-18-11(17)12(4-3-5-12)15-10(16)9-6-13-8-14-7-9/h6-8H,2-5H2,1H3,(H,15,16) |
InChI Key |
XJBAMZJCQJRWPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC1)NC(=O)C2=CN=CN=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
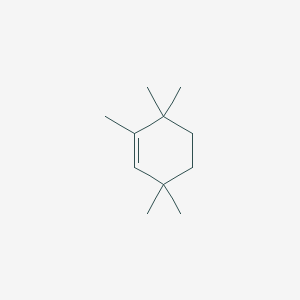
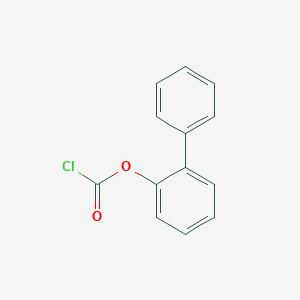
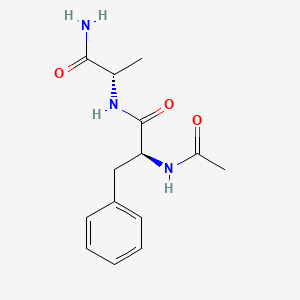
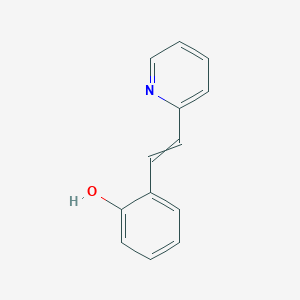
![Methyl 3-[3-(iodomethyl)phenyl]propanoate](/img/structure/B8582304.png)
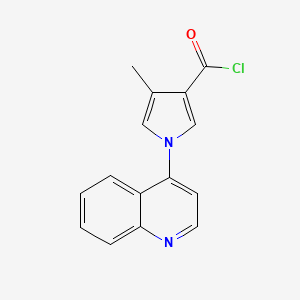
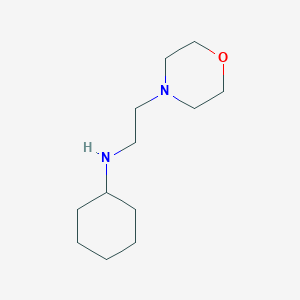
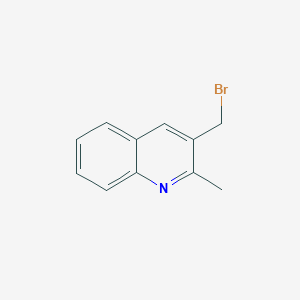

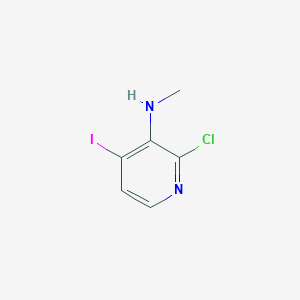
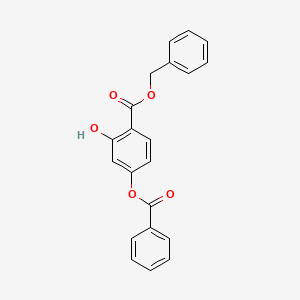
![1-{2-[(Butan-2-yl)amino]ethyl}-3,3,5,5-tetramethylpiperazin-2-one](/img/structure/B8582350.png)

